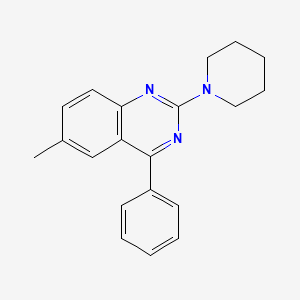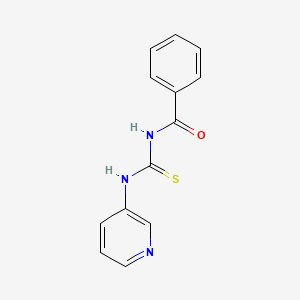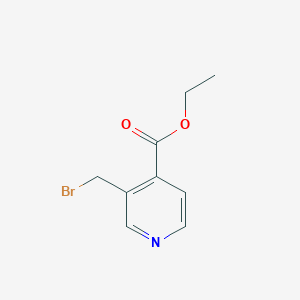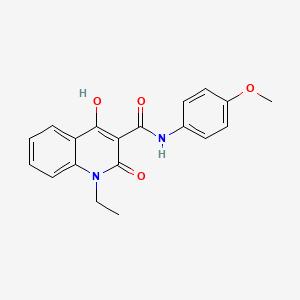
6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline
描述
6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a methyl group at the 6-position, a phenyl group at the 4-position, and a piperidin-1-yl group at the 2-position
作用机制
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as the phosphatidylinositol 3-kinase (pi3k) signaling pathway .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit the pi3k signaling pathway . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, which could potentially explain its anticancer properties .
Biochemical Pathways
The pi3k signaling pathway, which is often targeted by similar compounds, plays a key role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Result of Action
Similar compounds have been reported to show submicromolar inhibitory activity against various tumor cell lines .
生化分析
Biochemical Properties
Quinazolinone derivatives have been reported to exhibit broad-spectrum antimicrobial activities . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions:
Piperidin-1-yl Substitution: The final step involves the nucleophilic substitution of the 2-position with a piperidin-1-yl group using appropriate piperidine derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially reducing the nitrogen-containing ring to form dihydroquinazoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
科学研究应用
6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
相似化合物的比较
Similar Compounds
4-Phenylquinazoline: Lacks the piperidin-1-yl and methyl groups, which may affect its biological activity and chemical properties.
6-Methylquinazoline: Lacks the phenyl and piperidin-1-yl groups, leading to different reactivity and applications.
2-(Piperidin-1-yl)quinazoline: Lacks the methyl and phenyl groups, which may influence its interaction with biological targets.
Uniqueness
6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidin-1-yl group enhances its potential as a pharmacophore, while the methyl and phenyl groups contribute to its stability and reactivity.
属性
IUPAC Name |
6-methyl-4-phenyl-2-piperidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)22-20(21-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHRTNZHVPWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365897 | |
| Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307329-79-9 | |
| Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Carboxymethyl)dimethylazaniumyl]acetate](/img/structure/B3050978.png)

![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)





![Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-](/img/structure/B3050995.png)



